molecular formula C10H12BFO3 B8275902 (2-(Cyclopropylmethoxy)-5-fluorophenyl)boronic acid

(2-(Cyclopropylmethoxy)-5-fluorophenyl)boronic acid

Cat. No. B8275902
M. Wt: 210.01 g/mol
InChI Key: XMUJXBFSLQWDET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09296741B2

Procedure details

To a solution of Example 274a (0.1 g, 0.408 mmol) in tetrahydrofuran (2 mL) at −20° C. was added nBuLi (0.180 mL of a 2.5 M solution in hexanes, 0.449 mmol). The reaction mixture was stirred for 2 hours, then cooled to −40° C. 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (0.092 mL, 0.449 mmol) was added dropwise. The reaction mixture was stirred for 30 minutes. The reaction mixture was quenched with 1M citric acid at 0° C. The mixture was stirred at ambient temperature for 1 hour and then extracted with ethyl acetate. The layers were separated, and the organic layer was dried over anhydrous sodium sulfate, filtered, and concentrated. The crude material was purified by flash chromatography (silica gel, 10-33% ethyl acetate/hexanes gradient) to provide the title compound (23 mg, 20% yield).
Quantity
0.1 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0.092 mL
Type
reactant
Reaction Step Two
Yield
20%

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[C:6]([F:8])[CH:5]=[CH:4][C:3]=1[O:9][CH2:10][CH:11]1[CH2:13][CH2:12]1.[Li]CCCC.C([O:22][B:23]1OC(C)(C)C(C)(C)[O:24]1)(C)C>O1CCCC1>[CH:11]1([CH2:10][O:9][C:3]2[CH:4]=[CH:5][C:6]([F:8])=[CH:7][C:2]=2[B:23]([OH:24])[OH:22])[CH2:13][CH2:12]1

Inputs

Step One
Name
Quantity
0.1 g
Type
reactant
Smiles
BrC1=C(C=CC(=C1)F)OCC1CC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Li]CCCC
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
2 mL
Type
solvent
Smiles
O1CCCC1
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Smiles
Step Two
Name
Quantity
0.092 mL
Type
reactant
Smiles
C(C)(C)OB1OC(C(O1)(C)C)(C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-40 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction mixture was stirred for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The reaction mixture was quenched with 1M citric acid at 0° C
STIRRING
Type
STIRRING
Details
The mixture was stirred at ambient temperature for 1 hour
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
The layers were separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic layer was dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude material was purified by flash chromatography (silica gel, 10-33% ethyl acetate/hexanes gradient)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C1(CC1)COC1=C(C=C(C=C1)F)B(O)O
Measurements
Type Value Analysis
AMOUNT: MASS 23 mg
YIELD: PERCENTYIELD 20%
YIELD: CALCULATEDPERCENTYIELD 26.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.